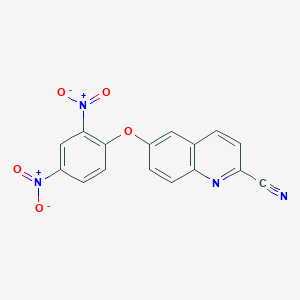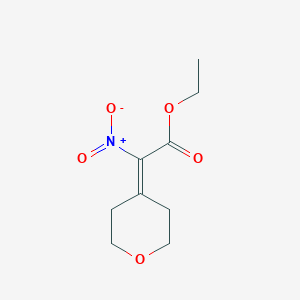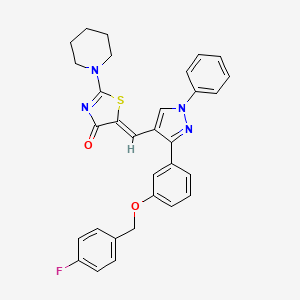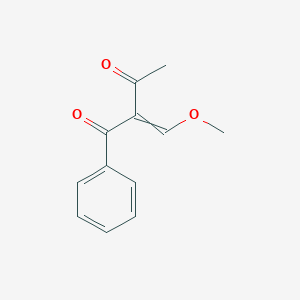
6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile is a complex organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound features a quinoline core substituted with a 2,4-dinitrophenoxy group and a carbonitrile group, making it a unique and potentially valuable molecule for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reaction: The final step involves coupling the 2,4-dinitrophenoxy group with the quinoline core, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and greener reaction conditions to enhance yield and reduce environmental impact.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products:
Amino Derivatives: Formed from the reduction of nitro groups.
Primary Amines: Formed from the reduction of the carbonitrile group.
Substituted Phenoxy Derivatives: Formed from nucleophilic aromatic substitution reactions.
科学研究应用
6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the quinoline core can intercalate with DNA or inhibit specific enzymes. The carbonitrile group may also play a role in binding to active sites of proteins, thereby modulating their activity.
相似化合物的比较
Quinoline-2-carbonitrile: Lacks the 2,4-dinitrophenoxy group but shares the quinoline core and carbonitrile group.
6-Phenoxyquinoline-2-carbonitrile: Similar structure but without the nitro groups.
2,4-Dinitrophenoxybenzene: Contains the 2,4-dinitrophenoxy group but lacks the quinoline core.
Uniqueness: 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile is unique due to the presence of both the 2,4-dinitrophenoxy group and the quinoline-2-carbonitrile core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
918400-78-9 |
|---|---|
分子式 |
C16H8N4O5 |
分子量 |
336.26 g/mol |
IUPAC 名称 |
6-(2,4-dinitrophenoxy)quinoline-2-carbonitrile |
InChI |
InChI=1S/C16H8N4O5/c17-9-11-2-1-10-7-13(4-5-14(10)18-11)25-16-6-3-12(19(21)22)8-15(16)20(23)24/h1-8H |
InChI 键 |
AKQMYHPWSQNDLJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=CC3=C(C=C2)N=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Imidazolidinecarboxamide, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-3-fluorophenyl]-2-oxo-3-phenyl-](/img/structure/B12628749.png)
![Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)-](/img/structure/B12628752.png)

![5-[[2-[[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid](/img/structure/B12628764.png)
![methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12628773.png)


![2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B12628789.png)

![1-[(2,6-Dichlorophenyl)methyl]-5-fluoro-1H-indazole-3-carboxylic acid](/img/structure/B12628793.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide](/img/structure/B12628799.png)

